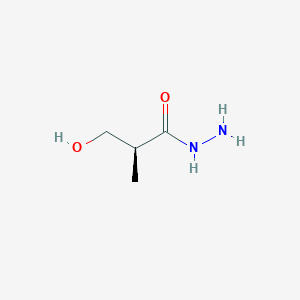![molecular formula C13H11N3 B6598898 Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)- CAS No. 611205-04-0](/img/structure/B6598898.png)
Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-, commonly referred to as PBB, is an organic compound belonging to the class of heterocyclic amines. It is a colorless, water-soluble solid that is found in several natural products, such as alkaloids and terpenes. PBB is an important building block for the synthesis of a variety of heterocyclic compounds, including drugs, dyes, and agrochemicals. It has also been used in the synthesis of various polymers and has been studied for its potential applications in medicine, agriculture, and other fields.
科学研究应用
PBB has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including drugs, dyes, and agrochemicals. It has also been studied for its potential applications in medicine, agriculture, and other fields. In addition, PBB has been studied for its potential as a catalyst in organic synthesis.
作用机制
PBB is believed to act as an electron donor in certain chemical reactions. It is believed to donate electrons to the reaction center, allowing for the formation of a new bond. This mechanism of action is thought to be the basis for its use in the synthesis of heterocyclic compounds, as well as its potential applications in medicine, agriculture, and other fields.
Biochemical and Physiological Effects
PBB has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome b5. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, PBB has been studied for its potential effects on the central nervous system, including its ability to modulate the release of neurotransmitters.
实验室实验的优点和局限性
PBB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is water-soluble, making it easy to use in aqueous solutions. However, PBB also has some limitations for lab experiments. It is not very stable and can decompose at high temperatures. It is also not very soluble in organic solvents, making it difficult to use in organic reactions.
未来方向
There are several potential future directions for the research and development of PBB. One potential direction is to investigate its potential applications in medicine, agriculture, and other fields. In addition, further research could be conducted to explore its potential as a catalyst in organic synthesis. Finally, additional research could be conducted to explore its potential biochemical and physiological effects.
合成方法
PBB can be synthesized by a variety of methods. The most common method is the reaction of pyrrole with benzaldehyde or benzoic acid. This reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is a pyrrole derivative. Other methods of synthesis include the reaction of pyrrole with aryl halides, the reaction of aryl halides with pyrrole derivatives, and the reaction of pyrrole derivatives with aldehydes or ketones.
属性
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-12-3-1-2-9(7-12)11-6-10-4-5-15-13(10)16-8-11/h1-8H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOWNYLGCMJVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C3C(=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437761 |
Source


|
| Record name | Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
611205-04-0 |
Source


|
| Record name | Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)




![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)

![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)
